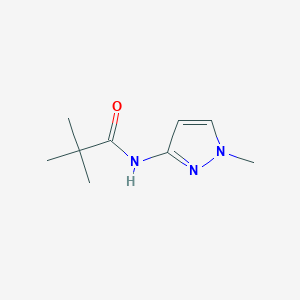
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DMHPA, is a compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The exact mechanism of action of DMHPA is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This activation of the sigma-1 receptor may lead to changes in calcium signaling and neurotransmitter release, which could have downstream effects on cellular processes.
Biochemical and Physiological Effects:
DMHPA has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling and neurotransmitter release. It has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of DMHPA is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that DMHPA is not very selective for the sigma-1 receptor and may also interact with other proteins, which could complicate its use in experiments.
将来の方向性
There are a number of potential future directions for the study of DMHPA. One area of interest is the development of more selective sigma-1 receptor agonists, which could help to tease apart the specific roles of this receptor in cellular processes. Another potential direction is the investigation of DMHPA's potential neuroprotective effects in animal models of neurodegenerative diseases. Overall, DMHPA has the potential to be a valuable tool for scientific research and may have applications in the development of new treatments for neurological disorders.
合成法
DMHPA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 4-hydroxypiperidine in the presence of a catalyst to form DMHPA.
科学的研究の応用
DMHPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, calcium signaling, and cell survival.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-3-5-12(2)15(11)16-14(19)10-17-8-6-13(18)7-9-17/h3-5,13,18H,6-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHUWCUQSSQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)


